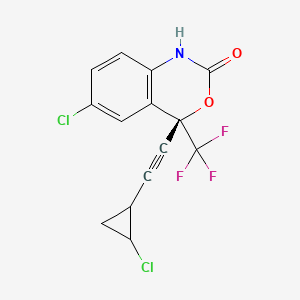
Nocardicin B-15N,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nocardicin B-15N,d2 is a labeled analogue of Nocardicin B, a monocyclic beta-lactam antibiotic produced by the actinomycete Nocardia uniformis. Nocardicin B is known for its antibacterial activity, particularly against Gram-negative bacteria. The labeled version, this compound, is used in scientific research to study the biosynthesis, mechanism of action, and metabolic pathways of Nocardicin B.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nocardicin B-15N,d2 involves the incorporation of isotopically labeled nitrogen (15N) and deuterium (d2) into the Nocardicin B molecule. This can be achieved through microbial fermentation using isotopically labeled precursors or through chemical synthesis. The chemical synthesis route typically involves the following steps:
Fermentation: Nocardia uniformis is cultured in a medium containing isotopically labeled precursors such as 15N-labeled amino acids and deuterated solvents.
Isolation: The fermentation broth is extracted, and this compound is isolated using chromatographic techniques.
Purification: The isolated compound is further purified to obtain this compound in high purity.
Industrial Production Methods
For industrial production, large-scale fermentation is employed. The process involves optimizing the fermentation conditions, such as pH, temperature, and nutrient composition, to maximize the yield of this compound. Downstream processing includes extraction, purification, and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Nocardicin B-15N,d2 undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form oximes.
Reduction: The beta-lactam ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Formation of oxime derivatives.
Reduction: Formation of reduced beta-lactam derivatives.
Substitution: Formation of substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Nocardicin B-15N,d2 is widely used in scientific research due to its labeled isotopes, which allow for detailed studies of its biosynthesis, mechanism of action, and metabolic pathways. Some key applications include:
Chemistry: Used to study the biosynthetic pathways of beta-lactam antibiotics.
Biology: Employed in metabolic labeling experiments to trace the incorporation of labeled atoms into biological molecules.
Medicine: Investigated for its potential use in developing new antibiotics and understanding antibiotic resistance mechanisms.
Industry: Used in the development of new fermentation processes and optimization of production methods for beta-lactam antibiotics.
Wirkmechanismus
Nocardicin B-15N,d2 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Nocardicin B-15N,d2 is unique due to its isotopic labeling, which allows for detailed mechanistic studies. Similar compounds include:
Nocardicin A: Another monocyclic beta-lactam antibiotic with similar antibacterial activity but different structural features.
Nocardicin C: A structurally related compound with variations in the side chain.
Penicillin N: A naturally occurring beta-lactam antibiotic with a bicyclic structure, differing from the monocyclic structure of Nocardicin B.
This compound stands out due to its labeled isotopes, making it a valuable tool for research in various scientific fields.
Eigenschaften
CAS-Nummer |
1356847-49-8 |
|---|---|
Molekularformel |
C₂₃H₂₂D₂N₃¹⁵NO₉ |
Molekulargewicht |
503.46 |
Synonyme |
(αR,3S)-3-[[(2E)-[4-[(3R)-3-Amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid-15N,d2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate](/img/structure/B1147095.png)

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)

![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate](/img/structure/B1147100.png)

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)

![2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE](/img/structure/B1147113.png)
![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)

